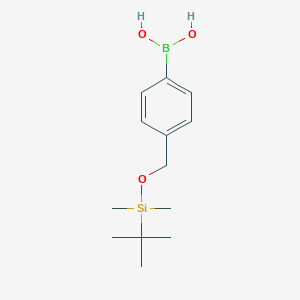

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BO3Si/c1-13(2,3)18(4,5)17-10-11-6-8-12(9-7-11)14(15)16/h6-9,15-16H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYBPELCCZPPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CO[Si](C)(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20633394 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162356-89-0 | |

| Record name | [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20633394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid is a bifunctional organoboron compound that has emerged as a valuable reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a boronic acid moiety and a protected benzylic alcohol, offers a unique combination of reactivity and stability, making it an ideal building block for the construction of complex molecular architectures. The boronic acid group serves as a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone for the formation of carbon-carbon bonds.[1][2] The tert-butyldimethylsilyl (TBS) ether provides a robust and sterically hindered protecting group for the hydroxymethyl functionality, preventing unwanted side reactions and allowing for selective deprotection under specific conditions.[3][4] This guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile reagent, with a focus on its practical utility in research and development.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is paramount for the effective and safe handling of any chemical reagent.

Core Properties

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 162356-89-0 | [5][6] |

| Molecular Formula | C₁₃H₂₃BO₃Si | [5][6] |

| Molecular Weight | 266.22 g/mol | [5] |

| Appearance | White to off-white solid | |

| IUPAC Name | [4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]boronic acid | [6] |

| Synonyms | 4-TBDMS-hydroxymethylphenylboronic acid, 4-TBSMS-hydroxymethylphenylboronic acid | [6] |

Safety and Handling

This compound is classified as an irritant.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.

Hazard Statements:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Characterization: A Practical Approach

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromobenzyl alcohol. This process involves the protection of the alcohol functionality followed by a lithium-halogen exchange and subsequent borylation.

Synthetic Workflow

Caption: Synthetic route to the target compound.

Detailed Experimental Protocol: Synthesis

Step 1: Protection of 4-Bromobenzyl Alcohol

-

To a solution of 4-bromobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (TBSCl) (1.1 eq) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(bromomethyl)-4-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Step 2: Borylation

-

Dissolve the TBS-protected 4-bromobenzyl alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, typically as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add trimethyl borate (B(OMe)₃) (1.2 eq) dropwise, again keeping the temperature below -70°C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Cool the reaction to 0°C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic (pH ~2).

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can often be used in the next step without further purification, or it can be purified by recrystallization.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR: Expected signals include those for the tert-butyl and dimethylsilyl protons, the benzylic methylene protons, and the aromatic protons.

-

¹³C NMR: The spectrum should show distinct signals for the aliphatic carbons of the TBS group, the benzylic carbon, and the aromatic carbons.[9]

-

Mass Spectrometry (MS): Analysis should confirm the expected molecular weight.

-

Infrared (IR) Spectroscopy: Characteristic peaks for O-H (from the boronic acid), C-H (aromatic and aliphatic), Si-O, and B-O bonds should be present.[8]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][2] This powerful palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate, providing a versatile method for constructing biaryl and other complex structures.

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide, forming a palladium(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

The TBS-protected hydroxymethyl group is stable under typical Suzuki coupling conditions, allowing for the chemoselective formation of the desired biaryl product.[10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of this compound with an Aryl Bromide.

-

In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Purge the vessel with an inert gas (argon or nitrogen).

-

Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).

-

Heat the reaction mixture to 80-100°C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Strategic Advantage in Drug Discovery and Multi-Step Synthesis

The choice of this compound as a building block is often a strategic one, driven by the unique advantages conferred by its protected functional group.

The Role of the TBS Protecting Group

The tert-butyldimethylsilyl (TBS) group is a widely used protecting group for alcohols due to its favorable properties:[3]

-

Robustness: It is stable to a wide range of reaction conditions, including many that are incompatible with other protecting groups.[4]

-

Ease of Introduction and Removal: It can be readily introduced using TBSCl and a base, and selectively removed using fluoride ion sources (e.g., tetrabutylammonium fluoride, TBAF) or acidic conditions.[3]

-

Orthogonal Deprotection: The differential stability of various silyl ethers allows for the selective deprotection of one silyl group in the presence of another, a critical feature in complex, multi-step syntheses.[4]

Utility in Fragment-Based Drug Discovery (FBDD)

In fragment-based drug discovery, small, low-complexity molecules ("fragments") are screened for weak binding to a biological target.[11][12][13] Promising fragments are then elaborated into more potent lead compounds. This compound can serve as a valuable tool in this process. The phenylboronic acid core can act as the initial fragment, and the protected hydroxymethyl group provides a convenient handle for subsequent chemical modifications to optimize binding and pharmacokinetic properties.[13] After a successful coupling reaction, the TBS group can be removed to reveal the benzylic alcohol, which can then be further functionalized.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its combination of a reactive boronic acid and a robustly protected alcohol makes it an ideal building block for Suzuki-Miyaura cross-coupling reactions and a strategic component in multi-step syntheses, particularly in the context of drug discovery and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will enable researchers to effectively harness its potential in their synthetic endeavors.

References

-

Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2025). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

-

ResearchGate. (2025). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]

-

MDPI. (n.d.). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid - Laboratory Chemical Safety Summary. Retrieved from [Link]

-

Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

R Discovery. (2016). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Retrieved from [Link]

-

YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Mastering Chemistry. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from [Link]

-

Frontiers. (n.d.). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

- Google Patents. (n.d.). CN105017301A - Method for preparing tert-butoxycarbonyl phenylboronic acid.

-

National Center for Biotechnology Information. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]

-

Cambridge Healthtech Institute. (2021). Fragment-Based Drug Discovery. Retrieved from [Link]

-

Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID(159191-56-7) 1H NMR spectrum [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]

- 13. Application of Fragment-Based Drug Discovery to Versatile Targets - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

An In-depth Technical Guide to the Synthesis of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

This compound is a crucial reagent in modern organic synthesis, particularly valued for its role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its structure incorporates a phenylboronic acid moiety, a cornerstone for forming carbon-carbon bonds, and a tert-Butyldimethylsilyl (TBDMS) protected hydroxymethyl group.[2][3][4] This protecting group strategy is essential as it allows for the selective reaction of the boronic acid while the alcohol functionality remains inert, only to be revealed in a later synthetic step.[2] The TBDMS group is favored for its steric bulk and stability across a wide range of reaction conditions, yet it can be removed selectively when needed.[2] This combination of reactivity and stability makes the title compound an invaluable building block in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[1][5]

Strategic Approaches to Synthesis

The is typically approached through a two-step sequence:

-

Protection of the Hydroxymethyl Group: The initial step involves the protection of the hydroxyl group of (4-(hydroxymethyl)phenyl)methanol or a related precursor with a TBDMS group. This is a standard procedure in organic synthesis to prevent the acidic proton of the alcohol from interfering with subsequent organometallic reactions.

-

Introduction of the Boronic Acid Moiety: Following the protection step, the boronic acid group is introduced onto the phenyl ring. This is most commonly achieved through a lithiation-borylation sequence or via the formation of a Grignard reagent followed by reaction with a boron electrophile.[6][7]

The choice between these methods often depends on the availability of starting materials, desired scale, and laboratory-specific considerations.

Recommended Synthetic Protocol: Lithiation-Borylation Route

This section provides a detailed, step-by-step protocol for the , commencing from 4-bromobenzyl alcohol. This route is often favored for its reliability and high yields.

Step 1: Protection of 4-Bromobenzyl Alcohol

The first stage of the synthesis focuses on the protection of the primary alcohol with a TBDMS group. This is a crucial step to ensure the success of the subsequent borylation.

Reaction Scheme:

Caption: Protection of 4-bromobenzyl alcohol with TBDMSCl.

Experimental Protocol:

-

To a solution of 4-bromobenzyl alcohol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Stir the mixture at room temperature until all solids have dissolved.

-

Add tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) portion-wise to the solution.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)benzene.

Step 2: Lithiation-Borylation

With the protected alcohol in hand, the next step is the introduction of the boronic acid functionality. This is achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate.

Reaction Scheme:

Caption: Lithiation-borylation of the protected bromobenzene derivative.

Experimental Protocol:

-

Dissolve 1-bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add trimethyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M) until the pH is acidic.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can often be used without further purification. If necessary, recrystallization from a suitable solvent system can be performed.

Data Summary

| Step | Reactant | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 1 | 4-Bromobenzyl alcohol | TBDMSCl, Imidazole | DMF | Room Temp. | 2-4 | 90-95 |

| 2 | 1-Bromo-4-(((tert-butyldimethylsilyl)oxy)methyl)benzene | n-BuLi, B(OMe)3 | THF | -78 to RT | 12 | 80-90 |

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the TBDMS and phenylboronic acid moieties and the correct substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will provide an accurate mass measurement, confirming the elemental composition of the molecule.

Troubleshooting and Safety Considerations

-

Moisture Sensitivity: The lithiation-borylation step is highly sensitive to moisture.[8] Ensure all glassware is thoroughly dried and the reaction is performed under a dry, inert atmosphere. Anhydrous solvents are critical for the success of this step.

-

Temperature Control: Maintaining a low temperature (-78 °C) during the addition of n-BuLi and the borate ester is crucial to prevent side reactions.[9]

-

Work-up: The acidic work-up should be performed carefully to hydrolyze the borate ester to the desired boronic acid without causing significant deprotection of the TBDMS group.

-

Safety: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

The is a well-established and reliable process. The two-step protocol involving TBDMS protection followed by a lithiation-borylation sequence provides a high-yielding and scalable route to this versatile building block. Careful attention to anhydrous conditions and temperature control are paramount for achieving optimal results. This synthetic guide provides a robust framework for researchers and scientists to confidently prepare this important reagent for their synthetic endeavors.

References

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

-

Fiveable. (n.d.). TBDMSCl Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Retrieved from [Link]

-

ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(xiii), 324-341. Retrieved from [Link]

-

Molinaro, C., & Faul, M. M. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society, 124(46), 13662–13663. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride). Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

University of Bristol. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Retrieved from [Link]

-

MDPI. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

-

ChemRxiv. (2022). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of 4-phenoxyphenylboronic acid.

-

SciSpace. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. Retrieved from [Link]

-

SlidePlayer. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of t-butyldimethylsiloxyphenyl boronic acids and hydroxyphenylboronic acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]

-

YouTube. (2020, May 12). Grignard Reaction lab, Synthesis of Triphenylmethanol. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(tert-butyldimethylsilyloxy)phenylboronic acid (contains varying amounts of anhydride). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. chiralen.com [chiralen.com]

- 4. 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(tert-Butyldimethylsilyloxy)phenylboronic acid = 95 159191-56-7 [sigmaaldrich.com]

- 6. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 8. youtube.com [youtube.com]

- 9. 4-(TERT-BUTYLDIMETHYLSILYLOXY)PHENYLBORONIC ACID | 159191-56-7 [chemicalbook.com]

A Comprehensive Technical Guide to (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid, registered under CAS number 162356-89-0, stands as a pivotal bifunctional reagent in contemporary organic chemistry. Its unique molecular architecture, featuring a boronic acid moiety for palladium-catalyzed cross-coupling and a sterically hindered silyl ether-protected hydroxymethyl group, offers immense strategic value in multi-step synthetic campaigns. This guide provides an in-depth exploration of its chemical properties, mechanistic underpinnings in Suzuki-Miyaura reactions, detailed, field-tested experimental protocols, and significant applications in the realms of medicinal chemistry and materials science. As a Senior Application Scientist, the insights herein are curated to bridge theoretical knowledge with practical, validated methodologies, ensuring scientific integrity and reproducibility.

Foundational Principles: Structure and Physicochemical Profile

A comprehensive understanding of a reagent's intrinsic properties is the bedrock of its effective and safe application in research and development.

Molecular Structure and Inherent Reactivity

The subject molecule, with the chemical formula C13H23BO3Si and a molecular weight of 266.22 g/mol , is a white to off-white crystalline solid.[1] Its structure is ingeniously designed for sequential reactivity. The boronic acid group serves as the primary reactive site for transition-metal-catalyzed carbon-carbon bond formation. The tert-Butyldimethylsilyl (TBDMS) ether acts as a robust protecting group for the primary alcohol, preventing its interference in the initial coupling step and allowing for its subsequent unmasking for further synthetic elaboration.

Physicochemical Data and Handling Protocols

For optimal performance and safety, adherence to proper handling and storage procedures is critical.

Table 1: Key Physicochemical and Safety Data

| Property | Value | Reference |

| CAS Number | 162356-89-0 | [1] |

| Molecular Formula | C13H23BO3Si | [1] |

| Molecular Weight | 266.22 g/mol | [1] |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | 102-112 °C | |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF) | |

| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. | [1] |

Safety and Handling: Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[2][3][4][5] Avoid inhalation of dust and contact with skin and eyes.[2][4][5] Store in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent degradation.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a paramount transformation in modern organic synthesis, enabling the formation of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3][6][7] this compound is an exemplary coupling partner in this reaction.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established palladium(0)/palladium(II) process. The key steps involve the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

(4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid solubility data

An In-depth Technical Guide to the Solubility of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable organoboron compound, frequently employed as a key building block in organic synthesis. Its utility is most prominent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. For researchers, process chemists, and formulation scientists, a comprehensive understanding of this reagent's solubility is paramount. Solubility data dictates critical parameters for reaction optimization, purification strategies, formulation for screening, and overall process efficiency.

Publicly available, quantitative solubility data for this specific molecule is scarce. Therefore, this guide is designed to empower researchers by providing a foundational understanding of the principles governing boronic acid solubility, a predictive assessment based on its unique structure, and a robust, field-proven experimental protocol for its precise determination. We will synthesize information from related boronic acid derivatives to build a logical framework for predicting its behavior in various solvent systems.

Physicochemical Profile and Structural Considerations

To understand the solubility of this compound, we must first analyze its structure.

The molecule consists of a phenylboronic acid core functionalized with a large, sterically demanding (((tert-Butyldimethylsilyl)oxy)methyl) group. This substituent profoundly influences its physical properties:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. It is a weak Lewis acid, which allows it to form reversible covalent complexes with diols.[2] This group contributes to potential solubility in polar or coordinating solvents.

-

The tert-Butyldimethylsilyl (TBDMS or TBS) Ether Group: The TBDMS group is a bulky, nonpolar protecting group. Its significant lipophilicity is the dominant structural feature, suggesting a strong preference for solubility in nonpolar and moderately polar organic solvents. Silyl ethers are known to increase the solubility of molecules in organic media.[3][4]

This duality—a polar, reactive head and a large, hydrophobic tail—dictates a solubility profile that must be determined experimentally for specific applications.

The Complexities of Boronic Acid Solubility

Obtaining consistent and repeatable solubility data for boronic acids presents unique challenges compared to other common organic compounds.[5] Understanding these challenges is crucial for designing and interpreting solubility experiments.

Equilibrium with Boroxines

Boronic acids have a propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][5]

This equilibrium is highly dependent on the solvent, temperature, and the specific substituents on the boronic acid.[5] Since the boronic acid and its corresponding boroxine have significantly different polarities and crystal lattice energies, they also have different solubilities. Commercial boronic acids often exist as a mixture of the acid and the anhydride, which can lead to inconsistent measurements if not properly characterized.[5]

Chemical Stability

The stability of the boronic acid itself can impact solubility studies.

-

Oxidative Deboronation: In the presence of reactive oxygen species, boronic acids can undergo oxidative deboronation, converting the C-B bond to a C-O bond.[6][7]

-

Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a C-H bond. While often requiring heat or catalytic conditions, it can be a competing pathway that degrades the material.[8]

-

Silyl Ether Stability: The TBDMS ether linkage is generally robust but can be cleaved under strongly acidic conditions or in the presence of fluoride ion sources.[9]

These stability concerns necessitate that solubility is determined under controlled, inert conditions where degradation is minimized.

Predicted Solubility Profile

While quantitative data is unavailable, a qualitative solubility profile for this compound can be predicted based on its structure and the behavior of related compounds. Phenylboronic acid itself shows high solubility in ethers and ketones and moderate solubility in chloroform.[5][10] The addition of the large lipophilic silyl group is expected to enhance solubility in less polar organic solvents.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Toluene | Aromatic Hydrocarbon | Soluble | The nonpolar nature of both the solvent and the TBDMS group favors dissolution. |

| Tetrahydrofuran (THF) | Ether | Highly Soluble | Ethers are excellent solvents for boronic acids, and THF's polarity is suitable for the entire molecule.[5] |

| Dichloromethane (DCM) | Chlorinated Hydrocarbon | Soluble | A common solvent for organic reactions that should readily dissolve the compound. |

| Acetone | Ketone | Soluble | Ketones are effective solvents for phenylboronic acid.[5] |

| Ethyl Acetate | Ester | Soluble | A moderately polar solvent suitable for the compound's mixed polarity. |

| Methanol | Polar Protic | Sparingly Soluble | The boronic acid head may interact, but the large hydrophobic tail will limit solubility. |

| Water | Polar Protic | Insoluble | The molecule's high lipophilicity from the TBDMS group will overwhelm the polarity of the boronic acid moiety. |

| Hexanes | Aliphatic Hydrocarbon | Moderately to Sparingly Soluble | While the TBDMS group is nonpolar, the polarity of the boronic acid may limit solubility in purely aliphatic solvents. |

Experimental Protocol for Solubility Determination: The Dynamic Method

To obtain precise, quantitative data, an experimental approach is necessary. The dynamic or polythermal method is a reliable technique for determining the solubility of boronic acids as a function of temperature.[11][12] It relies on visually or instrumentally identifying the temperature at which a known concentration of solute completely dissolves upon heating.

Rationale

The dynamic method is advantageous because it allows for the rapid acquisition of a full solubility curve from a single sample of a given concentration. By observing the transition between solid-liquid slurry and a clear solution, one can pinpoint the saturation temperature, which is a point on the solubility-temperature curve.

Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (anhydrous, high purity)

-

Analytical balance (±0.1 mg)

-

Sealable glass vials or ampoules with magnetic stir bars

-

Programmable hot plate with magnetic stirring and an oil or sand bath for uniform heating

-

Calibrated digital thermometer or temperature probe (±0.1 °C)

-

Light source and detector (luminance probe) for automated detection, or a well-lit background for visual observation

Step-by-Step Methodology

-

Sample Preparation:

-

Using an analytical balance, accurately weigh a specific mass of the boronic acid into a sealable glass vial.

-

Add a precise mass of the chosen solvent to the vial. The mole fraction or mass fraction can now be calculated.

-

Add a small magnetic stir bar and securely seal the vial to prevent solvent loss during heating.

-

-

Equilibrium Determination:

-

Place the sealed vial in the heating bath on the magnetic stirrer. Begin stirring at a constant rate to ensure the suspension is homogeneous.

-

Heat the sample slowly and at a controlled rate (e.g., 0.5 °C/min) to ensure the system remains close to thermal equilibrium.

-

Observe the sample closely. The clear point is the temperature at which the last solid crystal disappears, resulting in a completely clear solution. Record this temperature (T_clear).

-

-

Confirmation (Cloud Point):

-

Turn off the heating and allow the solution to cool slowly while still stirring.

-

Observe the sample for the first sign of turbidity or crystal formation. This is the cloud point . Record this temperature (T_cloud).

-

The true equilibrium solubility temperature is the average of T_clear and T_cloud. A small difference between these two values indicates a good measurement.

-

-

Data Compilation:

-

Repeat this process for several different concentrations in the same solvent to generate a series of data points (concentration vs. temperature).

-

Plot the solubility (in mole fraction, g/100g solvent, etc.) as a function of temperature to construct the solubility curve for that specific solvent system.

-

Experimental Workflow Diagram

Safety and Handling

This compound, like many boronic acids and chemical reagents, requires careful handling.

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[1][13][14][15]

-

Precautions:

-

Storage: Store in a tightly sealed container in a cool, dry place. The material may be moisture-sensitive.[15]

Conclusion

While specific quantitative solubility data for this compound is not readily found in published literature, a strong, predictive understanding can be achieved through structural analysis and comparison with related compounds. Its chemical nature—a large, lipophilic silyl ether appended to a polar boronic acid—suggests high solubility in a range of common organic solvents like THF, dichloromethane, and toluene, with poor solubility in aqueous media. For applications requiring precise solubility values, the dynamic experimental protocol detailed in this guide provides a reliable and efficient method for generating accurate solubility curves. This foundational knowledge is essential for the effective and efficient use of this versatile reagent in research and development.

References

- American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents.

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications.

- Leszczyński, M., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.

- Leszczyński, M., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4539–4545.

- Zhuang, H., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2020579118.

- Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3834–3841.

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid....

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Boronic acid.

- MedChemExpress. (2025). (4-(((Tert-butoxycarbonyl)(methyl)amino)methyl)phenyl)boronic acid-SDS.

- Aaronchem. (2024). Safety Data Sheet - (2-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-(tert-Butyldimethylsilyloxy)phenylboronic acid.

- Kocienski, P. J. (n.d.). 6.6 Silyl Esters.

- ResearchGate. (2023). Super Silyl-Based Stable Protecting Groups for Both the C- and N-Terminals of Peptides: Applied as Effective Hydrophobic Tags in Liquid-Phase Peptide Synthesis.

- PMC. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations.

Sources

- 1. 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. aaronchem.com [aaronchem.com]

- 15. fishersci.ca [fishersci.ca]

Introduction: The Strategic Imperative for Protecting Phenylboronic Acids

An In-Depth Technical Guide to the Stability of Silyl-Protected Phenylboronic Acids

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Phenylboronic acids are critical reagents in these transformations; however, their utility can be hampered by the presence of reactive functional groups, such as phenols. The hydroxyl group of a phenol can interfere with the catalytic cycle or lead to undesired side reactions. Furthermore, the boronic acid moiety itself is susceptible to degradation pathways like protodeboronation and oxidative decomposition, especially under the basic conditions often required for coupling reactions.[3][4]

This guide addresses the strategic use of silyl ethers as protecting groups for the phenolic hydroxyl group in phenylboronic acids. Silyl protection offers a robust solution, masking the reactive phenol while often enhancing the overall stability and handling characteristics of the boronic acid. As a Senior Application Scientist, my objective is not merely to present protocols but to provide a comprehensive understanding of the underlying principles governing the stability of these valuable reagents. We will explore the factors that dictate the robustness of the silyl ether bond, the practical considerations for synthesis and purification, and the strategic deployment of these compounds in synthesis, ensuring that researchers can make informed, causality-driven decisions in their work.

Pillar 1: The Foundation of Stability - Steric and Electronic Effects

The stability of a silyl-protected phenylboronic acid is fundamentally a tale of two moieties: the silyl ether and the boronic acid. The choice of the silyl group is the most critical decision, as it directly dictates the compound's resilience to a wide range of chemical environments.

The primary factor governing the stability of the Si-O bond is steric hindrance around the silicon atom.[5][6] Bulky substituents on the silicon physically obstruct the approach of nucleophiles (like fluoride ions) or electrophiles (like protons in acidic media) that initiate cleavage.[5] This steric shield is the reason for the vast difference in stability among common silyl ethers. For instance, the tert-butyldimethylsilyl (TBS) group is orders of magnitude more stable to hydrolysis than the trimethylsilyl (TMS) group.[5][7] This principle allows for the rational design of synthetic routes involving selective or orthogonal deprotection.

Electronic effects also play a role. Electron-withdrawing substituents on the silicon atom increase its electrophilicity, making it more susceptible to nucleophilic attack and thus decreasing stability.[5] Conversely, electron-donating groups enhance stability. For aryl silyl ethers, the phenoxide is a good leaving group, which generally makes these ethers more labile than their aliphatic counterparts under certain conditions.[8][9]

The boronic acid group itself is often protected as an ester (e.g., a pinacol ester) to prevent the formation of trimeric boroxines and improve stability for purification and storage.[3] However, for the purpose of this guide, we focus on the stability of the silyl-protected free boronic acid, a common intermediate.

Visualizing Stability Factors

The interplay of these factors determines the practical utility and stability of the silyl ether protecting group.

Caption: General workflow for synthesizing a silyl-protected phenylboronic acid.

Experimental Protocol: Synthesis of (4-((tert-butyldimethylsilyl)oxy)phenyl)boronic acid

This protocol provides a robust method for synthesizing a commonly used TBDMS-protected phenylboronic acid. [10] Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Magnesium (Mg) turnings

-

Iodine (catalytic)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Protection of 4-Bromophenol:

-

To a solution of 4-bromophenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMS-Cl (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene, which is often used without further purification.

-

-

Grignard Formation and Borylation:

-

Activate Mg turnings (1.5 eq) with a small crystal of iodine in a flame-dried flask under an inert atmosphere (N₂ or Ar).

-

Add a solution of the silyl-protected bromobenzene (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction.

-

Once the reaction is initiated, add the remaining solution and reflux for 2 hours.

-

Cool the Grignard reagent to -78 °C and add triisopropyl borate (1.5 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

-

-

Hydrolysis and Purification:

-

Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.

-

Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

The crude product can be purified by recrystallization or careful flash chromatography. Note: Boronic acids can be challenging to purify on standard silica gel. [11][12]Using silica gel treated with boric acid or triethylamine can mitigate product loss and decomposition. [11]

-

Pillar 3: Stability Under Reaction and Deprotection Conditions

The ultimate test of a protecting group is its ability to withstand a desired reaction and then be removed cleanly when no longer needed.

Stability in Suzuki-Miyaura Coupling

Silyl-protected phenylboronic acids are generally stable under the conditions of Suzuki-Miyaura coupling. [13]The TBDMS and other bulky silyl groups are robust enough to tolerate the basic conditions (e.g., K₂CO₃, Cs₂CO₃) and palladium catalysis typically employed. This stability is crucial, as premature deprotection would expose the free phenol, potentially leading to catalyst inhibition or side reactions. Research has shown that silyl-protected dioxaborinanes, a related class of protected boronic acids, are highly effective and stable in Suzuki couplings. [13]

Deprotection: The Controlled Cleavage

The selective removal of the silyl group is a critical step. The choice of deprotection reagent is dictated by the stability of the silyl ether and the tolerance of other functional groups in the molecule.

Mechanism of Fluoride-Mediated Deprotection: The high affinity of silicon for fluoride (Si-F bond energy is ~142 kcal/mol) makes fluoride ions exceptionally effective for cleaving Si-O bonds under mild conditions. [14]

Caption: Mechanism of fluoride-mediated silyl ether cleavage.

Experimental Protocol: TBDMS Deprotection with TBAF

This protocol describes a standard and reliable method for removing a TBDMS group.

Materials:

-

TBDMS-protected compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

Step-by-Step Procedure:

-

Dissolve the TBDMS-protected compound (1.0 eq) in anhydrous THF.

-

Add the 1.0 M solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.

-

Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting phenol by flash chromatography or recrystallization.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Silylation | Insufficient reagent; wet solvent/reagents; steric hindrance. | Use a more reactive silylating agent (e.g., silyl triflate). Ensure all reagents and glassware are scrupulously dry. Increase reaction time or temperature. |

| Premature Deprotection during Workup/Reaction | Silyl group is too labile (e.g., TMS); strongly acidic or basic conditions. | Switch to a more robust silyl group (e.g., TBS, TIPS). [9]Buffer the reaction medium. Use non-aqueous workup procedures if possible. |

| Difficulty in Purifying the Boronic Acid | Adsorption onto silica gel; hydrolysis on column. [11] | Use boric acid-treated or base-deactivated silica gel. [11]Alternatively, use neutral alumina. Perform chromatography quickly with anhydrous solvents. |

| Incomplete Deprotection | Insufficient deprotection reagent; steric hindrance around the silyl ether. | Increase the amount of deprotection reagent (e.g., TBAF). Increase reaction temperature or time. For very hindered groups, HF-Pyridine may be required. |

Conclusion

Silyl-protected phenylboronic acids are highly valuable, stabilized intermediates that enable complex molecular construction. Their effective use hinges on a solid understanding of the factors governing their stability. By carefully selecting the silyl protecting group based on steric and electronic considerations, researchers can navigate multi-step syntheses with confidence. The protocols and principles outlined in this guide provide a framework for the robust synthesis, purification, and strategic deprotection of these reagents, empowering scientists in drug development and materials research to build complex architectures with greater precision and efficiency.

References

-

Reddy, B. M., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances, 4, 17945-17951. [Link]

-

Gelest. Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

-

Wikipedia. Silyl ether. [Link]

-

Mancini, R. S., Lee, J. B., & Taylor, M. S. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 15(1), 132-143. [Link]

-

ResearchGate. (2014). Desilylation of aryl silyl ethers with NaH/DMF. [Link]

-

Reddy, B. M., et al. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances. [Link]

-

Fataftah, Z. A., Rawashdeh, A.-M. M., & Sotiriou-Leventis, C. (2001). SYNTHESIS AND HYDROLYTIC STABILITY OF TERT-BUTOXYDIMETHYLSILYL ENOL ETHERS. Synthetic Communications, 31(15), 2379-2387. [Link]

- Kocienski, P. J. (2004). Protecting Groups. Thieme.

-

Pang, X., et al. (2019). Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol. Chemistry, 82(1), 37-43. [Link]

-

Wang, B., et al. (2013). LiOAc-Catalyzed Chemoselective Deprotection of Aryl Silyl Ethers under Mild Conditions. The Journal of Organic Chemistry, 78(8), 3837-3844. [Link]

-

ResearchGate. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]

-

Mancini, R. S., Lee, J. B., & Taylor, M. S. (2017). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

-

Goggins, S., et al. (2014). Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction. Organic & Biomolecular Chemistry, 12(2), 276-280. [Link]

-

Li, Y. (2004). Preparation of t-butyldimethylsiloxyphenyl boronic acids and hydroxyphenylboronic acids. Chinese Journal of Pharmaceuticals, 35(10). [Link]

-

Chemistry LibreTexts. (2021). 16: Silylethers. [Link]

-

Gelest. Silyl Groups. Gelest Technical Library. [Link]

-

Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 15(1), 132-143. [Link]

-

University of Rochester. Phenol Protecting Groups. [Link]

-

Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

-

Liu, W., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Communications Chemistry, 4(1), 1-8. [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki−Miyaura Coupling Conditions. Organic Letters, 24(19), 3510-3514. [Link]

-

Reddit. (2017). Silyl protecting group lability. r/chemistry. [Link]

-

Organic Chemistry Portal. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

-

Li, W., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers, 9(12), 689. [Link]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Nature Chemistry, 13(5), 451-458. [Link]

-

ResearchGate. (2010). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. [Link]

-

Wu, T. C., & Goekjian, P. G. (1998). Regioselective Deprotection of Tert-Butyldimethylsilyl Ethers by Boron Trichloride. Journal of the Chinese Chemical Society, 45(4), 539-542. [Link]

-

McMinn, T. L., et al. (2022). A STREAMLINED SYNTHESIS OF TBDMS PROTECTED C1 SUBSTITUTED SORBIC ALCOHOL DERIVATIVES FROM SORBALDEHYDE. Journal of Undergraduate Chemistry Research, 21(3), 48. [Link]

-

ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media?. [Link]

-

van der Vorm, S., et al. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 13, 102-132. [Link]

-

ResearchGate. (2009). Selective deprotection of TBDMS alkyl ethers in the presence of TIPS or TBDPS phenyl ethers by catalytic CuSO4·5H2O in methanol. [Link]

-

Dhimitruka, I., & SantaLucia, J. (2006). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic letters, 8(1), 47-50. [Link]

-

Organic Syntheses. (2022). Procedure for the Synthesis of MIDA Boronates. Organic Syntheses, 99, 92-109. [Link]

-

ResearchGate. (2020). Boronic acids protecting groups with standard deprotecting conditions. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Progress in Silylation Protection and Deprotection of Hydroxyl Groups within Alcohol and Phenol [ccspublishing.org.cn]

- 7. Silyl ether - Wikipedia [en.wikipedia.org]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Silyl-protected dioxaborinanes: application in the Suzuki cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB42099J [pubs.rsc.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

A Senior Application Scientist's Guide to (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid: Sourcing, Quality Control, and Application in Sequential Cross-Coupling Strategies

Introduction: A Bifunctional Linchpin for Advanced Synthesis

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic construction of complex biaryl scaffolds is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of this endeavor, prized for its mild conditions and broad functional group tolerance.[1][2] Within the extensive catalog of boronic acid reagents, (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid (CAS No. 162356-89-0) emerges as a uniquely valuable building block.[3][4]

This guide provides an in-depth technical overview of this reagent, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple cataloging of properties to explore the strategic rationale for its use, best practices for sourcing and quality validation, and a detailed protocol for its application in a sequential cross-coupling and functionalization workflow. The core utility of this molecule lies in its bifunctional nature: the boronic acid moiety serves as the reactive handle for a primary carbon-carbon bond formation, while the stable tert-Butyldimethylsilyl (TBDMS) ether acts as a robust protecting group for a latent hydroxymethyl functionality. This allows for a powerful synthetic strategy: couple first, then deprotect and elaborate, opening avenues for the streamlined synthesis of complex target molecules.

Commercial Sourcing and Initial Quality Assessment

The reliable sourcing of high-quality starting materials is the bedrock of reproducible and successful research. This compound is available from several reputable chemical suppliers. When selecting a supplier, researchers should consider not only price but also stated purity, available analytical data, and lot-to-lot consistency.

| Supplier | Product Number (Example) | Stated Purity (Typical) | Available Quantities | Analytical Data Provided |

| Sigma-Aldrich | CIAH987F38EB (from ChemScene) | ≥96% | Milligrams to Grams | Certificate of Analysis (CoA) available |

| BLDpharm | BD109869 | ≥97% | Grams to Kilograms | CoA inquiry available[5] |

| ChemScene | CS-0078897 | ≥98% | Milligrams to Grams | HPLC, 1H NMR, LCMS data often available |

| Combi-Blocks | BS-21633 | ≥97% | Grams | Varies by lot |

| TCI America | B3739 | >97.0% (T) | Grams | Specifications and CoA available |

Note: This table is illustrative. Availability, purity, and product numbers are subject to change. Researchers should always consult the supplier's website for the most current information.

Scientific Integrity: Quality Control and Analytical Validation

As a Senior Application Scientist, I cannot overstate the importance of verifying the quality of your reagents. Boronic acids, in particular, can be prone to dehydration to form cyclic boroxine anhydrides. While this is often a reversible process, the presence of significant boroxine content can complicate reaction stoichiometry and kinetics.

Key Quality Control Checks:

-

Identity Verification (¹H NMR): Proton NMR is the primary tool for confirming the structure. The spectrum should be consistent with the assigned structure. Key expected signals include:

-

Aromatic Protons: Two doublets in the aromatic region (approx. 7.2-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Benzylic Protons (-CH₂O-): A singlet around 4.7 ppm.

-

TBDMS Group: Two singlets; a large singlet at ~0.9 ppm for the tert-butyl protons (9H) and a singlet at ~0.1 ppm for the dimethylsilyl protons (6H).

-

Boronic Acid Protons (-B(OH)₂): A broad singlet that is D₂O exchangeable. Its chemical shift can vary.

-

-

Purity Assessment (HPLC/LC-MS): Reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard for purity assessment. An ideal chromatogram will show a single major peak corresponding to the product. Mass Spectrometry (MS) should confirm the expected molecular weight (MW: 266.22 g/mol ).[3]

-

Boroxine Content: The presence of the boroxine trimer can sometimes be observed by ¹H NMR as broadened aromatic signals. A high-purity sample should show sharp, well-resolved peaks. Some suppliers may report purity "as is," including any boroxine content.

The Strategic Role of the TBDMS Protecting Group

The choice of the tert-Butyldimethylsilyl (TBDMS) ether is a deliberate and strategic one, grounded in the principles of protecting group chemistry. Its function is to mask the reactive primary alcohol while the Suzuki-Miyaura coupling is performed.

Caption: Sequential synthesis workflow enabled by the bifunctional reagent.

The TBDMS group is selected for its robust stability under the basic conditions typically required for the Suzuki-Miyaura reaction. It is significantly more stable than simpler silyl ethers like trimethylsilyl (TMS) ether, yet it can be reliably cleaved under specific, mild conditions that will not disturb the newly formed biaryl linkage. This orthogonality is the key to its utility.

Relative Stability of Silyl Ethers:

Under acidic conditions, the stability generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS

This stability is primarily dictated by the steric bulk around the silicon atom, which hinders the approach of nucleophiles or protons required for cleavage.

Field-Proven Methodology: A Two-Step Protocol

This section details a self-validating, two-step protocol for the synthesis of a biaryl methanol, a common synthetic intermediate. This process involves an initial Suzuki-Miyaura coupling followed by the deprotection of the TBDMS ether.

Part A: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of this compound with a generic aryl bromide.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (Ar-Br) (1.1 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq)

-

Potassium Phosphate (K₃PO₄), finely ground (2.0 eq)

-

Toluene and Water (e.g., 10:1 v/v)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the boronic acid, aryl bromide, and potassium phosphate.

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of toluene. Stir for 5-10 minutes. The use of bulky, electron-rich phosphine ligands like SPhos is crucial for facilitating the coupling of a wide range of substrates.[2]

-

Reaction Setup: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Catalyst Addition: Add the toluene/water solvent mixture, followed by the catalyst solution, via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the TBDMS-protected biaryl product.

Caption: The Suzuki-Miyaura catalytic cycle.

Part B: TBDMS Deprotection

This protocol describes the cleavage of the silyl ether to reveal the primary alcohol.

Materials:

-

TBDMS-protected biaryl (from Part A) (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Dissolution: Dissolve the TBDMS-protected biaryl in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add the TBAF solution dropwise to the stirred solution. The fluoride ion has a high affinity for silicon, which drives the cleavage of the Si-O bond.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-4 hours).

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the final biaryl methanol.

Conclusion and Future Prospects

This compound is more than just another building block; it is an enabling tool for sophisticated, multi-step synthetic strategies. Its robust design allows for the reliable execution of Suzuki-Miyaura cross-couplings, while preserving a valuable functional handle for subsequent chemical elaboration. By understanding the principles of sourcing, quality control, and the strategic application of its protecting group, researchers can confidently incorporate this reagent into their workflows to accelerate the discovery and development of novel chemical entities. The methodologies outlined in this guide provide a solid foundation for its effective use, ensuring both reproducibility and high-quality outcomes in the research laboratory.

References

-

PubChem. (4-(tert-Butyldimethylsilyloxymethyl)phenyl)boronic acid. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(tert-Butyldimethylsilyloxy)phenylboronic Acid (contains varying amounts of Anhydride). National Center for Biotechnology Information. [Link]

-

West, A. et al. Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. [Link]

-

Martin, R. & Buchwald, S. L. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Acc. Chem. Res.41 , 1461–1473 (2008). [Link]

-

Chemler, S. R. & Trauner, D. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. J. Org. Chem.82 , 10515-10527 (2017). [Link]

-

Rossi, R., Lessi, M. & Manzini, C. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Synthesis49 , 1755-1784 (2017). [Link]

-

Corbet, J.-P. & Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.106 , 2651-2710 (2006). [Link]

Sources

- 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-(tert-Butyldimethylsilyloxymethyl)phenylboronic acid | C13H23BO3Si | CID 23365435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. 162356-89-0|this compound|BLD Pharm [bldpharm.com]

safety and handling of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic acid

An In-depth Technical Guide to the Safe Handling and Use of (4-(((tert-Butyldimethylsilyl)oxy)methyl)phenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Reagent

This compound is a versatile organoboron compound widely utilized in organic synthesis. Its prominence stems largely from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern medicinal chemistry and materials science for its ability to efficiently form carbon-carbon bonds. The presence of the tert-Butyldimethylsilyl (TBS) protecting group on the benzylic alcohol provides enhanced stability and solubility in organic solvents, making it a favored reagent for complex molecule synthesis.

However, like all chemical reagents, its utility is paired with inherent hazards that necessitate a thorough understanding of its properties for safe handling and application. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses related to this compound, grounded in established safety data and field-proven laboratory practices. The objective is to empower researchers to utilize this reagent's full synthetic potential while upholding the highest standards of laboratory safety.

Section 1: Hazard Identification and Risk Profile

A foundational principle of laboratory safety is a comprehensive understanding of a chemical's intrinsic hazards. This compound is classified as a hazardous substance, and its risk profile is summarized by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Hazard Classification

The primary hazards associated with this compound are related to its irritant properties.[1][2][3][4] In the absence of comprehensive toxicological studies for this specific molecule, the hazard classification serves as the primary guide for risk assessment.[5]

| Hazard Class | GHS Code | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Warning |

This data is synthesized from multiple sources.[1][3][4][6][7][8]

The causality behind these classifications is rooted in the chemical nature of boronic acids. As Lewis acids, they can interact with biological nucleophiles in the skin, eyes, and respiratory tract, leading to irritation. The fine, dusty nature of the solid compound increases the risk of aerosolization and subsequent inhalation or eye contact.[3][5]

Physical and Chemical Properties

Understanding the physical state and properties of the reagent is crucial for anticipating its behavior during handling.

| Property | Value |

| Molecular Formula | C₁₃H₂₃BO₃Si[1] |

| Molecular Weight | 266.22 g/mol [1] |

| Appearance | Solid |

| Melting Point | 194-198 °C |

| Stability | Generally stable, but may be sensitive to moisture and air.[5][9] |

| Incompatibilities | Strong oxidizing agents, strong acids.[2][5][9] |

Section 2: Proactive Safety and Handling Protocols

A proactive approach to safety involves establishing robust handling and storage procedures designed to minimize exposure potential. The following protocols are designed as a self-validating system, where each step reinforces the overall safety of the workflow.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dusts is through engineering controls.

-

Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[3][10] This is non-negotiable and serves to contain any dust generated, preventing respiratory exposure.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential contaminants.[2]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and must be based on the specific hazards of the compound.[10]

-

Eye and Face Protection: Chemical safety goggles with side shields are mandatory.[2][10] If there is a significant risk of splashing (e.g., during reaction quenching), a face shield should be worn in addition to goggles.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, are required.[7][10] It is imperative to inspect gloves for any signs of damage before use and to wash hands thoroughly after handling the material, even after gloves are removed.[2][8]

-